Heptylphosphonic Acid

Descripción general

Descripción

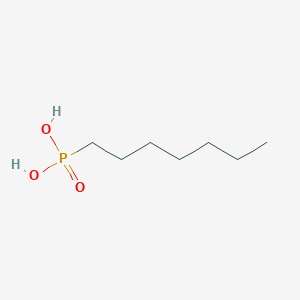

Heptylphosphonic acid (HPA) is a phosphonic-acid functionalized alkane, specifically heptane, which has been studied for its potential as a polymer component in high-temperature fuel cell polymer electrolyte membranes . The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, which is structurally analogous to the phosphate moiety and has various applications in chemistry, biology, and physics .

Synthesis Analysis

The synthesis of phosphonic acids, including heptylphosphonic acid, can be achieved through various methods. One common approach is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Additionally, phosphonodipeptides and phosphonooligopeptides based on (1-aminoethyl)phosphonic acids have been synthesized and investigated for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of heptylphosphonic acid has been explored through molecular dynamics simulations, which have confirmed the hypothesis of dynamic hydrogen bond network formation in this material . The structure of related phosphonic acid compounds has been characterized by various spectroscopic methods, including IR, 1H, 13C, and 31P NMR spectroscopy .

Chemical Reactions Analysis

Phosphonic acids are known for their bioactive properties and have been used in the synthesis of antibacterial agents . The complexing properties of phosphonodipeptides containing 1-aminoethylphosphonic acid residues have been studied, indicating the presence of the same types of complexes as in the aminomethylphosphonic acid series . Phenylphosphonic acid has been used as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptylphosphonic acid have been validated against experimentally measured properties, such as density and self-diffusion constant, through molecular dynamics simulations . Phosphonic acid monomers have been found to dissolve well in water and are hydrolytically stable, demonstrating different behaviors during radical polymerization . The acid-base and complexing properties of phosphonodipeptides have been studied, revealing significant differences for diastereoisomers, likely due to the interaction between hydrophobic and hydrophilic parts of the molecule .

Aplicaciones Científicas De Investigación

-

Separation Processes

- Field : Chemistry

- Application : Phosphonic acids are used in separation processes due to their variable oxidation states, multivalence, asymmetry, and metal-binding properties .

- Method : The choice of an appropriate ligand for immobilization may be derived from the behavior of soluble compounds under solvent extraction conditions .

- Results : This method has gained a lot of attention as it eliminates many inconveniences concerning widely used solvent extraction techniques .

-

Synthesis of Antiviral and Anticancer Pronucleotides

- Field : Biochemistry

- Application : H-phosphonate methodology is used for the preparation of antiviral and anticancer pronucleotides .

- Method : The specific method is not mentioned in the source, but it mentions that this methodology is useful for preparing pronucleotides that are difficult to obtain using other strategies .

- Results : The specific results or outcomes are not mentioned in the source .

-

Preparation of Electrically Conductive Materials

-

Polymer-Supported Reagents

- Field : Polymer Chemistry

- Application : Phosphonic acids, including Heptylphosphonic Acid, are used as polymer-supported reagents . They have gained a lot of attention in separation science and technology .

- Method : The choice of an appropriate ligand for immobilization may be derived from the behavior of soluble compounds under solvent extraction conditions .

- Results : This method eliminates many inconveniences concerning widely used solvent extraction techniques .

-

Preparation of Antiviral and Anticancer Pronucleotides

- Field : Biochemistry

- Application : Phosphonic acids are used in the preparation of antiviral and anticancer pronucleotides .

- Method : The specific method is not mentioned in the source, but it mentions that this methodology is useful for preparing pronucleotides that are difficult to obtain using other strategies .

- Results : The specific results or outcomes are not mentioned in the source .

-

Fuel Cell Polymer Electrolyte Membranes

- Field : Energy

- Application : Heptyl phosphonic acid (HPA) shows potential for high-temperature fuel cell polymer electrolyte membranes due to its dynamic hydrogen bond network formation in the liquid phase .

- Method : The specific method is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

-

Fungicides in Agriculture

- Field : Agriculture

- Application : Salts of phosphonic acid, including Heptylphosphonic Acid, are highly effective systemic fungicides . They not only exhibit fungistatic activities, but also stimulate the natural defense systems of the plants against pathogens .

- Method : The specific method is not mentioned in the source .

- Results : Since EU legislation has approved potassium and sodium phosphonate as fungicides in 2013 and 2014, they are no longer permitted in organic agriculture .

-

Water Treatment

- Field : Industry

- Application : Phosphonic acids, including Heptylphosphonic Acid, are widely used in various industries such as water treatment . They serve as chelating agents and scale inhibitors, helping to prevent mineral deposits in pipes and machinery .

- Method : The specific method is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Propiedades

IUPAC Name |

heptylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFLSRDMGNZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptylphosphonic Acid | |

CAS RN |

4721-16-8 | |

| Record name | Heptylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)